molecular formula C14H13N3O B2434417 3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 1245570-00-6

3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2434417
CAS RN: 1245570-00-6
M. Wt: 239.278
InChI Key: SYZNNAFQJRSWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one, focusing on six unique fields:

Anticancer Activity

Research has shown that quinazolinone derivatives, including 3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one, exhibit significant anticancer properties. These compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. They are particularly effective against breast, lung, and colon cancers .

Antimicrobial Properties

This compound has demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism involves disrupting the cell wall synthesis and inhibiting essential enzymes, making it a promising candidate for developing new antibiotics .

Anti-inflammatory Effects

Studies have indicated that 3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one possesses anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes like COX-2, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis .

Neuroprotective Agents

This compound has been explored for its neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The neuroprotective mechanism is thought to involve the modulation of signaling pathways that control cell survival and death .

properties

IUPAC Name

3-methyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-17-13(12-8-4-5-9-15-12)16-11-7-3-2-6-10(11)14(17)18/h2-9,13,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZNNAFQJRSWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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